Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate
Overview
Description
Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate is a chemical compound with the CAS Number: 1523618-36-1 . It has a molecular weight of 570.73 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/2C13H24N2O2.C2H2O4/c21-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h214H,4-10H2,1-3H3;(H,3,4)(H,5,6) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Supramolecular Arrangements : Studies have examined the molecular structure and crystal structure of related compounds, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).
Relative Configuration Analysis : Research has been conducted on the relative configuration of similar compounds using NMR, demonstrating the significance of molecular structure in determining physical and chemical properties (Guerrero-Alvarez et al., 2004).
Conformational Analysis in Peptide Synthesis : Spirolactams, closely related to the compound , have been synthesized and analyzed for their use in peptide synthesis, serving as mimetics for specific peptide structures (Fernandez et al., 2002).
Synthesis for Biological Activity Studies : The synthesis of structurally related spirocyclic compounds has been explored, with potential applications in the preparation of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Crystal Structure Analysis : Research has been done on the crystal structure of related compounds, which is essential for understanding their chemical behavior and potential applications (Dong et al., 1999).
Stereochemistry and Elimination Reactions : The stereochemistry of similar spiroketal structures and their elimination reactions have been studied, which is crucial for developing synthetic strategies for complex molecules (Lawson et al., 1993).
Synthesis of Enantiomerically Pure Compounds : Research has also been focused on synthesizing enantiomerically pure compounds using related spiroacetal structures, highlighting the importance of chirality in pharmaceutical applications (Schwartz et al., 2005).
Novel Scaffolds for Drug Discovery : The synthesis of novel spiro scaffolds, inspired by natural products, has been explored, which could have implications in drug discovery and development (Jenkins et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .
properties
IUPAC Name |
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-6-13(7-10-15)5-4-8-14-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFMXHGODSWFMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.CC(C)(C)OC(=O)N1CCC2(CCCN2)CC1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.